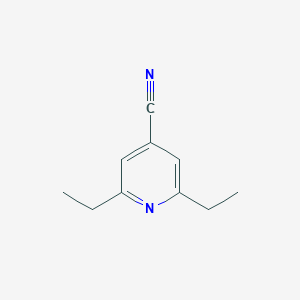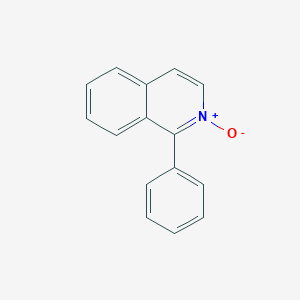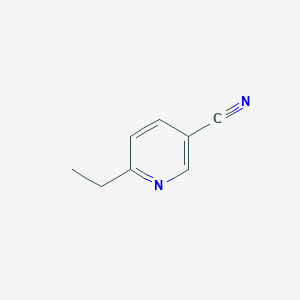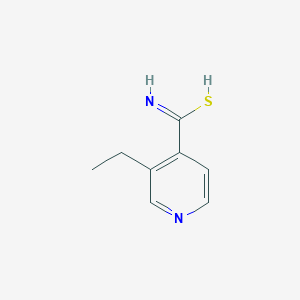![molecular formula C20H13Br B110492 9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene CAS No. 15364-55-3](/img/structure/B110492.png)
9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10(1’,2’)-Benzenoanthracene, 9-bromo-9,10-dihydro- is a brominated derivative of anthracene. Anthracene is a well-known aromatic hydrocarbon with wide applications in organic optoelectronics and pharmaceutical sciences. The brominated derivative introduces unique properties that make it valuable for various scientific and industrial applications.
Mécanisme D'action
Target of Action
Triptycene derivatives have been reported to have unique interactions with various molecular scaffolds .
Mode of Action
It’s known that triptycene derivatives can interact uniquely with other molecules . For instance, Oi et al. disclosed a Pd-catalyzed cross-coupling protocol that offers efficient functionalization of the bridgehead carbon atom in 9-bromotriptycene through C9-C bond formation .
Biochemical Pathways
The unique properties of triptycene derivatives suggest that they may interact with various biochemical pathways .
Pharmacokinetics
The synthesis of 9-bromotriptycene has been reported , which could potentially influence its bioavailability.
Result of Action
The unique properties of triptycene derivatives suggest that they may have interesting effects at the molecular and cellular levels .
Action Environment
It’s known that the synthesis of 9-bromotriptycene involves the reaction of 9,10-dibromotriptycene with metals, suggesting that certain environmental conditions could potentially influence its action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10(1’,2’)-Benzenoanthracene, 9-bromo-9,10-dihydro- typically involves the bromination of 9,10-dihydroanthracene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
9,10(1’,2’)-Benzenoanthracene, 9-bromo-9,10-dihydro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 9,10-dihydroanthracene.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Propriétés
IUPAC Name |
1-bromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-20-16-10-4-1-7-13(16)19(14-8-2-5-11-17(14)20)15-9-3-6-12-18(15)20/h1-12,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSROKCVTEYMWHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165385 |
Source


|
| Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15364-55-3 |
Source


|
| Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015364553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What unique information can be gleaned from studying the nuclear spin relaxation of 9-Bromotriptycene?
A1: Analyzing the nuclear spin relaxation rates of 9-Bromotriptycene, specifically focusing on the Scalar relaxation of the second kind (SC2) mechanism, offers valuable insights into the dynamics of molecular movements. [] Researchers successfully isolated the longitudinal SC2 relaxation rates of the carbon atom bonded to bromine in both ⁷⁹Br and ⁸¹Br isotopomers of the molecule. [] This data facilitated the experimental determination of elusive parameters such as bromine-carbon spin-spin coupling constants and relaxation rates of quadrupole bromine nuclei. [] Furthermore, by analyzing the dipolar relaxation of protonated carbons, researchers determined the rotational diffusion parameters that define the reorientation of C-Br vectors within the molecule. [] These parameters are crucial for interpreting the observed bromine relaxation rates. []
Q2: How does 9-Bromotriptycene behave in photostimulated reactions with nucleophiles?
A2: 9-Bromotriptycene undergoes nucleophilic substitution via an SRN1 mechanism at the bridgehead position when exposed to light and nucleophiles. [] Studies comparing the reactivity of 1-haloadamantane and 9-Bromotriptycene with various nucleophiles revealed a consistent trend in the nucleofugality of halogens: I > Br > Cl. [] This suggests that the leaving group ability of the halogen atom significantly influences the reaction rate. []
Q3: How do theoretical calculations, incorporating relativistic effects, contribute to our understanding of 9-Bromotriptycene?
A3: Theoretical calculations, particularly those accounting for relativistic effects, have been instrumental in predicting key parameters of 9-Bromotriptycene. [] These calculations provided insights into the indirect ¹J(¹³C, ⁷⁹Br) coupling constants, magnetic shielding of carbon nuclei, and quadrupole coupling constants of bromine atoms within the molecule. [] Comparing these theoretical predictions with experimentally determined values offered valuable insight into the accuracy of different computational methods and highlighted potential discrepancies. [] Further investigation into these discrepancies can refine our understanding of the electronic structure and properties of 9-Bromotriptycene. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














